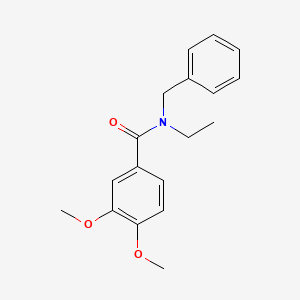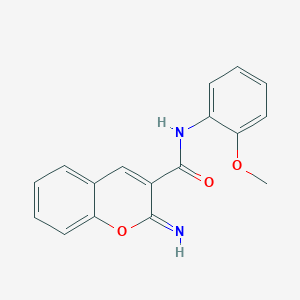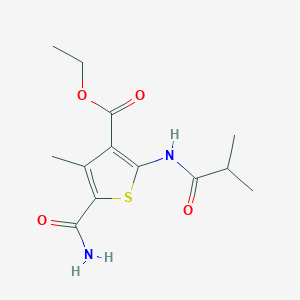![molecular formula C15H18N2OS B5868428 6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-804598 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of A-804598 involves the inhibition of P2X7 receptors, which are expressed in various cells and tissues, including immune cells, neurons, and glial cells. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of apoptosis. A-804598 blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-804598 has been shown to have significant effects on various biochemical and physiological processes. The compound has been found to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in immune cells. A-804598 has also been found to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-804598 has been shown to reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of A-804598 is its selectivity for P2X7 receptors, which allows for the study of the specific effects of P2X7 receptor inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, the compound has not been extensively studied in clinical trials, and its potential side effects and toxicity are not well-known.
Orientations Futures
There are several future directions for research on A-804598. One potential area of research is the development of more stable and soluble analogs of the compound. Another area of research is the investigation of the effects of A-804598 on other diseases, such as cancer and autoimmune diseases. Furthermore, the potential side effects and toxicity of the compound need to be further studied in clinical trials before it can be considered for therapeutic use.
Conclusion:
In conclusion, A-804598 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases. While there are limitations to its use in lab experiments, there are several future directions for research on A-804598, including the development of more stable and soluble analogs and investigation of its effects on other diseases.
Méthodes De Synthèse
The synthesis of A-804598 involves a series of chemical reactions that include the condensation of 3-methoxybenzaldehyde with 4,4-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is followed by the addition of 1,3-dimethyl-2-aminoimidazolidine to the mixture, which is further heated to yield A-804598.
Applications De Recherche Scientifique
A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases.
Propriétés
IUPAC Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2)10-12(16-14(19)17-15)8-7-11-5-4-6-13(9-11)18-3/h4-10H,1-3H3,(H2,16,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKHDUGVHGEBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)

![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)




![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

